3-Bromo-2-methoxy-5-phenylpyridine
Overview
Description
3-Bromo-2-methoxy-5-phenylpyridine is an organic compound with the molecular formula C12H10BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the third position, a methoxy group at the second position, and a phenyl group at the fifth position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
It is known that this compound is used in suzuki–miyaura coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions .
Mode of Action
The mode of action of 3-Bromo-2-methoxy-5-phenylpyridine involves its interaction with its targets in the Suzuki–Miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the Suzuki–Miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways . The downstream effects of these reactions can lead to the synthesis of a variety of complex organic compounds .
Pharmacokinetics
Given its use in suzuki–miyaura coupling reactions , it can be inferred that its bioavailability would be influenced by factors such as its solubility, stability, and the presence of suitable catalysts .
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its role in the Suzuki–Miyaura coupling reactions . Through these reactions, it contributes to the formation of carbon-carbon bonds, leading to the synthesis of a variety of complex organic compounds .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions in which it participates are known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action can be effectively carried out in a wide range of conditions .
Biochemical Analysis
Biochemical Properties
3-Bromo-2-methoxy-5-phenylpyridine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with p38α mitogen-activated protein kinase, a serine/threonine kinase that links extracellular signals to intracellular responses . This interaction can modulate the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with p38α mitogen-activated protein kinase can lead to altered gene expression profiles, impacting the production of cytokines and other signaling molecules . This compound can also affect cellular metabolism by modulating the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, its inhibition of p38α mitogen-activated protein kinase involves binding to the adenosine triphosphate (ATP) binding site, preventing ATP from interacting with the enzyme . This inhibition leads to a cascade of downstream effects, including changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit target enzymes without causing significant adverse effects. At higher doses, toxic effects may be observed, including cellular damage and disruption of normal cellular functions . Threshold effects are also noted, where a minimum concentration is required to achieve the desired biochemical effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites. For instance, its interaction with cytochrome P450 enzymes can influence its biotransformation and elimination .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, influencing the overall cellular response .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its interactions with target biomolecules, thereby modulating its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2-methoxy-5-phenylpyridine can be synthesized through several synthetic routes. One common method involves the bromination of 2-methoxy-5-phenylpyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.
Another method involves the Suzuki-Miyaura coupling reaction, where 2-methoxy-5-phenylpyridine is coupled with a brominated phenylboronic acid derivative in the presence of a palladium catalyst and a base such as potassium carbonate. This method allows for the selective introduction of the bromine atom at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methoxy-5-phenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of carbonyl-containing pyridine derivatives.
Reduction: Formation of de-brominated or hydroxyl-containing pyridine derivatives.
Scientific Research Applications
3-Bromo-2-methoxy-5-phenylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is employed in cross-coupling reactions, such as Suzuki-Miyaura coupling, to create new carbon-carbon bonds.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methoxypyridine: Similar structure but lacks the phenyl group.
5-Bromo-2-methoxypyridine: Similar structure but with different substitution positions.
2-Bromo-5-methylpyridine: Similar structure but with a methyl group instead of a phenyl group .
Uniqueness
3-Bromo-2-methoxy-5-phenylpyridine is unique due to the presence of both a methoxy group and a phenyl group on the pyridine ring, which can influence its reactivity and interactions in chemical and biological systems. The combination of these functional groups provides distinct properties that can be leveraged in various applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
3-bromo-2-methoxy-5-phenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c1-15-12-11(13)7-10(8-14-12)9-5-3-2-4-6-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUBAEPYBQJRCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801285895 | |
Record name | Pyridine, 3-bromo-2-methoxy-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801285895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1428234-54-1 | |
Record name | Pyridine, 3-bromo-2-methoxy-5-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1428234-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 3-bromo-2-methoxy-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801285895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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